molecular formula C16H15N3O3 B5230551 N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide

Cat. No.: B5230551
M. Wt: 297.31 g/mol
InChI Key: KUEHIOJZIDCJID-UHFFFAOYSA-N
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Description

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide is a compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzimidazole ring fused with a phenoxypropanamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide typically involves the condensation of 2-phenoxypropanoic acid with 2-aminobenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxypropanamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide
  • 3-Hydroxy-N-(2-oxo-1,3-dihydrobenzoimidazol-5-yl)naphthalene-2-carboxamide
  • 3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]sulfanylidenemethyl]benzamide

Uniqueness

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10(22-12-5-3-2-4-6-12)15(20)17-11-7-8-13-14(9-11)19-16(21)18-13/h2-10H,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEHIOJZIDCJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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